molecular formula C8H19Br2N3S B13740091 (2-(2-Imidazolin-2-ylthio)ethyl)trimethylammonium bromide hydrobromide CAS No. 18129-32-3

(2-(2-Imidazolin-2-ylthio)ethyl)trimethylammonium bromide hydrobromide

Cat. No.: B13740091
CAS No.: 18129-32-3
M. Wt: 349.13 g/mol
InChI Key: LJZWFNXKYFVZRN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(2-Imidazolin-2-ylthio)ethyl)trimethylammonium bromide hydrobromide is a chemical compound with the molecular formula C8H19Br2N3S and a molecular weight of 349.1296 This compound is known for its unique structure, which includes an imidazoline ring, a thioether linkage, and a quaternary ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Imidazolin-2-ylthio)ethyl)trimethylammonium bromide hydrobromide typically involves the reaction of 2-bromoethylamine hydrobromide with an imidazoline derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction . The product is then purified through recrystallization or other standard purification techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Imidazolin-2-ylthio)ethyl)trimethylammonium bromide hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium chloride for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazoline derivatives, and substituted quaternary ammonium salts

Scientific Research Applications

(2-(2-Imidazolin-2-ylthio)ethyl)trimethylammonium bromide hydrobromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-(2-Imidazolin-2-ylthio)ethyl)trimethylammonium bromide hydrobromide involves its interaction with specific molecular targets and pathways. The imidazoline ring can interact with enzymes and receptors, modulating their activity. The quaternary ammonium group can enhance the compound’s solubility and facilitate its transport across biological membranes . These interactions contribute to the compound’s overall biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(2-Imidazolin-2-ylthio)ethyl)trimethylammonium bromide hydrobromide is unique due to its combination of an imidazoline ring, thioether linkage, and quaternary ammonium group.

Properties

CAS No.

18129-32-3

Molecular Formula

C8H19Br2N3S

Molecular Weight

349.13 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-1-ium-2-ylsulfanyl)ethyl-trimethylazanium;dibromide

InChI

InChI=1S/C8H18N3S.2BrH/c1-11(2,3)6-7-12-8-9-4-5-10-8;;/h4-7H2,1-3H3,(H,9,10);2*1H/q+1;;/p-1

InChI Key

LJZWFNXKYFVZRN-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCSC1=NCC[NH2+]1.[Br-].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.